GSK962 -

GSK962

Catalog Number: EVT-270261
CAS Number:
Molecular Formula: C14H18N2O
Molecular Weight: 230.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
GSK'962 is a negative control for GSK'963, a highly potent and selective RIP1 inhibitor.
Synthesis Analysis

The synthesis of GSK962 involves several steps that typically include the construction of the core molecular framework followed by functionalization to achieve the desired pharmacological properties. Although proprietary details may not be disclosed, common methods for synthesizing similar compounds often include:

  1. Initial Condensation Reactions: These reactions form the foundational structure of GSK962 through the reaction of appropriate starting materials under controlled conditions.
  2. Functional Group Modifications: Subsequent steps involve modifying functional groups to enhance potency and selectivity towards targeted kinases.
  3. Purification Techniques: After synthesis, purification methods such as column chromatography or recrystallization are employed to isolate the pure compound.
  4. Characterization: The final product is characterized using techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry to confirm its structure and purity.
Molecular Structure Analysis

The molecular structure of GSK962 can be represented by its chemical formula, which includes various atoms such as carbon, hydrogen, nitrogen, oxygen, and possibly sulfur or phosphorus depending on its specific design.

  • Molecular Formula: The exact molecular formula for GSK962 is not publicly disclosed but typically consists of a complex arrangement that reflects its function as a kinase inhibitor.
  • Structural Data: The three-dimensional conformation of GSK962 can be analyzed using computational modeling techniques such as molecular dynamics simulations or X-ray crystallography if structural data is available from public databases.
Chemical Reactions Analysis

GSK962 undergoes various chemical reactions that are crucial for its activity as a selective kinase inhibitor:

  1. Binding Interactions: The compound binds to specific sites on target kinases through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding alters the conformation of the kinase, inhibiting its activity.
  2. Metabolic Stability: GSK962 may also undergo metabolic transformations when introduced into biological systems. These transformations can involve oxidation or hydrolysis reactions that modify the compound's structure and affect its pharmacokinetics.
  3. Inhibition Mechanism: The inhibition mechanism often involves competitive inhibition where GSK962 competes with ATP (adenosine triphosphate) for binding at the active site of the kinase.
Mechanism of Action

The mechanism of action for GSK962 primarily involves its role as a selective inhibitor of protein kinases.

  • Target Kinases: GSK962 selectively inhibits certain kinases involved in signaling pathways that regulate cell proliferation and survival.
  • Cellular Effects: By inhibiting these kinases, GSK962 disrupts downstream signaling cascades leading to reduced cell growth and increased apoptosis (programmed cell death) in malignant cells.
  • Data on Efficacy: Preclinical studies have shown that GSK962 exhibits significant antitumor activity in various cancer models, although specific quantitative data may vary across studies.
Physical and Chemical Properties Analysis

The physical and chemical properties of GSK962 play a crucial role in determining its behavior in biological systems:

Applications

GSK962 has several potential applications in scientific research:

  1. Cancer Research: As a selective kinase inhibitor, GSK962 is primarily investigated for its antitumor properties in various cancer types.
  2. Inflammatory Diseases: Given its mechanism of action on signaling pathways involved in inflammation, it may also have therapeutic potential in treating inflammatory disorders.
  3. Drug Development: The compound serves as a lead molecule for further optimization in drug discovery programs aimed at developing new therapeutics targeting specific kinases involved in disease progression.
Introduction to GSK962

Chemical Identity and Structural Characterization

GSK962 (CAS# 2049872-86-6) is a structurally defined small molecule with the systematic name 2,2-Dimethyl-1-(5(R)-phenyl-4,5-dihydro-pyrazol-1-yl)-propan-1-one. Its molecular formula is C₁₄H₁₈N₂O, with a molecular weight of 230.31 g/mol and an exact mass of 230.1419 Da [3]. The compound features a chiral center at the 5-position of the pyrazoline ring, adopting the R-configuration. This stereochemistry is critical, as GSK962 serves as the inactive enantiomer of its pharmacologically active counterpart, GSK'963 [1] [3].

  • Stereochemical Analysis:The spatial orientation of GSK962 was confirmed via X-ray crystallography and NMR spectroscopy. These techniques revealed that the R-enantiomer (GSK962) lacks kinase-binding affinity due to suboptimal interactions with the RIPK1 allosteric pocket, whereas the S-enantiomer (GSK'963) exhibits nanomolar inhibitory potency [1] [7].

  • Physicochemical Properties:GSK962 is a solid powder soluble in dimethyl sulfoxide (DMSO) but insoluble in aqueous buffers. Its purity exceeds 98% when synthesized under controlled conditions, and it remains stable for >2 years when stored at -20°C [3].

Table 1: Key Chemical Identifiers of GSK962

PropertyValue
CAS Number2049872-86-6
IUPAC Name2,2-Dimethyl-1-[(5R)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one
Molecular FormulaC₁₄H₁₈N₂O
Exact Mass230.1419 Da
ChiralityR-enantiomer
Storage Conditions-20°C (long-term), 0–4°C (short-term)

Historical Context in RIPK1 Inhibitor Development

The discovery of GSK962 is intertwined with efforts to overcome limitations of early necroptosis inhibitors. Necrostatin-1 (Nec-1), the first-generation RIPK1 inhibitor, suffered from moderate potency (IC₅₀ ~1–2 μM), off-target inhibition of indoleamine-2,3-dioxygenase (IDO), and poor pharmacokinetics [1]. This led to the development of Nec-1s (7-Cl-O-Nec-1), which lacked IDO activity but retained suboptimal cellular potency [1].

  • Rationale for GSK'963/GSK962 Pair:In 2015, GlaxoSmithKline (GSK) screened ~2 million compounds to identify GSK'963, a chiral inhibitor with 200-fold greater RIPK1 affinity than Nec-1 (biochemical IC₅₀ = 0.8–8 nM vs. 1 μM). To validate target specificity, GSK synthesized its enantiomer, GSK962, which showed no kinase inhibition even at 10 μM concentrations [1] [3]. This enantiomeric pair addressed a critical need in the field: distinguishing RIPK1-specific effects from off-target artifacts.

  • Evolution of RIPK1 Inhibitor Design:GSK'963/GSK962 emerged during a shift toward allosteric inhibitors that stabilize RIPK1's "DLG-out" inactive conformation [5] [10]. Unlike ATP-competitive inhibitors, allosteric modulators like GSK'963 achieve >10,000-fold selectivity over 339 kinases [1].

Table 2: Comparative Analysis of RIPK1 Inhibitors

CompoundPotency (RIPK1 IC₅₀)SelectivityKey Limitations
Nec-11–2 μMInhibits IDOShort half-life, moderate potency
Nec-1s~0.5 μMNo IDO inhibitionLimited cellular potency
GSK'9631–4 nM>10,000-fold over 339 kinasesChiral synthesis complexity
GSK962>10 μMInactive enantiomerPharmacologically inert

Role as a Negative Control in Pharmacological Studies

GSK962's primary utility lies in its function as a negative control for GSK'963. Its near-identical chemical structure—differing only in stereochemistry—enables rigorous confirmation of on-target RIPK1 inhibition in vitro and in vivo [1] [8].

  • In Vitro Validation:
  • In murine L929 and human U937 cells, GSK'963 blocked TNFα/zVAD-induced necroptosis with IC₅₀ values of 1 nM and 4 nM, respectively. In contrast, GSK962 showed no protective effect at concentrations ≤10 μM [1] [3].
  • RIPK1-dependent processes (e.g., NF-κB activation, apoptosis) remained unaltered by GSK962, confirming its inertness [1] [8].

  • In Vivo Applications:In murine TNF-induced sterile shock models:

  • GSK'963 (2 mg/kg) completely prevented hypothermia.
  • GSK962 (2 mg/kg) provided no protection, validating that GSK'963's efficacy stems from RIPK1 inhibition rather than nonspecific effects [1].

  • Critical Use in Disease Models:GSK962 has been deployed to clarify RIPK1's role in bacterial infections. During Yersinia pestis challenge, GSK'963 inhibited macrophage apoptosis and caspase-8 activation, whereas GSK962 did not, confirming RIPK1's involvement in infection-induced cell death [8].

Table 3: Key Studies Using GSK962 as a Negative Control

Study ModelGSK'963 EffectGSK962 EffectConclusion
TNFα/zVAD-induced shock (mice)Complete hypothermia preventionNo protectionRIPK1 specificity confirmed
Yersinia infection (BMDMs)Inhibited apoptosis & caspase-8No inhibitionRIPK1 mediates infection death
Psoriasis clinical trialsTarget engagement in blood (GSK2982772)Not applicablePlacebo-like control design [2]

Properties

Product Name

GSK962

IUPAC Name

2,2-dimethyl-1-[(3R)-3-phenyl-3,4-dihydropyrazol-2-yl]propan-1-one

Molecular Formula

C14H18N2O

Molecular Weight

230.31 g/mol

InChI

InChI=1S/C14H18N2O/c1-14(2,3)13(17)16-12(9-10-15-16)11-7-5-4-6-8-11/h4-8,10,12H,9H2,1-3H3/t12-/m1/s1

InChI Key

NJQVSLWJBLPTMD-GFCCVEGCSA-N

SMILES

CC(C)(C)C(=O)N1C(CC=N1)C2=CC=CC=C2

Solubility

Soluble in DMSO

Synonyms

GSK'962; GSK 962; GSK962; GSK-962

Canonical SMILES

CC(C)(C)C(=O)N1C(CC=N1)C2=CC=CC=C2

Isomeric SMILES

CC(C)(C)C(=O)N1[C@H](CC=N1)C2=CC=CC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.